![molecular formula C13H22Cl3N3 B3075349 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride CAS No. 1030021-04-5](/img/structure/B3075349.png)
2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride
Overview
Description
2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride, also known as 4-Chloro-N-methyl-N-(2-pyridinyl)benzeneethanamine dihydrochloride, is an organic compound with a wide range of applications in the scientific research field. This compound is a very useful tool for researchers as it can be used to study the physiological and biochemical effects of compounds, as well as their mechanisms of action. In
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- New Manufacturing Procedures: A study detailed a new procedure for manufacturing cetirizine dihydrochloride, an antihistamine, utilizing a new intermediate closely related to the chemical (Reiter et al., 2012).
- Synthesis of Novel Compounds: Research has focused on synthesizing new derivatives of this compound for various pharmaceutical applications, such as antimicrobial properties (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Pharmacological Properties
- Neuroleptic Potential: Studies have explored the neuroleptic-like activity of compounds related to 2-(4-Chloro-phenyl)-2-(4-methyl-piperazin-1-YL)-ethylamine dihydrochloride, investigating their potential in treating psychiatric disorders (Červená, Dlabač, Němec, & Protiva, 1975).
- Antidepressant and Antianxiety Activities: Derivatives of this compound have been studied for their potential antidepressant and antianxiety effects (Kumar et al., 2017).
Chemical and Biological Studies
- Physical and Chemical Properties: Research has been conducted on the synthesis of related compounds and their physical properties, including their interaction with metals in complex compounds (Sujatha et al., 2000).
- Antimicrobial and Antitumor Activities: The compound and its derivatives have been synthesized and evaluated for antimicrobial and antitumor activities, showing promising results in some cases https://consensus.app/papers/synthesis-antitumor-activity-piperazinebased-tertiary-hakobyan/3ce3f2d774b7516fb28112e839fe1d05/?utm_source=chatgpt" target="_blank">(Gein et al., 2013; Hakobyan et al., 2020)
Receptor Binding Studies
- Adrenoceptor and Serotonergic Receptor Binding: Some studies have investigated the binding affinity of derivatives to adrenoceptors and serotonergic receptors, highlighting their potential use in treating various central nervous system disorders https://consensus.app/papers/evaluation-halogenated-non‐halogenated-tomić/5c1a66f667845324ae52a1702da5f9c4/?utm_source=chatgpt" target="_blank">(Barlocco et al., 1999; Tomić et al., 2011)
properties
IUPAC Name |
2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3.2ClH/c1-16-6-8-17(9-7-16)13(10-15)11-2-4-12(14)5-3-11;;/h2-5,13H,6-10,15H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZDTMGUUAUODF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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